L-Alpha-Lysophosphatidylcholine,oleoyl

Description

Contextualization within Glycerophospholipid Metabolism

Lysophosphatidylcholines (LPCs) are intermediates in the metabolism of glycerophospholipids. wikipedia.org They are primarily formed through the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, by the enzyme phospholipase A2 (PLA2). nih.govmdpi.comwikipedia.org This enzymatic action removes a fatty acid from the glycerol (B35011) backbone of the phosphatidylcholine molecule. wikipedia.org The resulting LPC molecule contains a single fatty acid chain.

L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665), specifically, is an LPC that contains oleic acid, an 18-carbon monounsaturated fatty acid, at the sn-1 or sn-2 position of the glycerol backbone. LPCs can be further metabolized in a few ways. They can be re-acylated back into phosphatidylcholine by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) in what is known as the Lands cycle. nih.govbohrium.com Alternatively, they can be hydrolyzed by lysophospholipases to produce glycerophosphocholine and a free fatty acid. Another metabolic fate for LPC is its conversion to lysophosphatidic acid (LPA), a potent signaling molecule, by the enzyme autotaxin. mdpi.comnih.gov

The balance between the synthesis and degradation of LPCs is crucial for maintaining cellular homeostasis, and disruptions in this balance have been implicated in various disease states. bohrium.comnih.gov

Significance of Lysophosphatidylcholine as a Bioactive Lipid Mediator

Lysophosphatidylcholines are not merely metabolic intermediates; they are potent bioactive lipid mediators that exert a wide range of cellular effects. nih.govmdpi.com LPCs are known to be a major component of oxidized low-density lipoproteins (Ox-LDL) and are implicated in the pro-atherogenic activities of Ox-LDL. nih.govmdpi.com They can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. creative-proteomics.com

LPCs can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as G2A and GPR119, as well as Toll-like receptors (TLRs). mdpi.comnih.govptfarm.pl This interaction can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS). creative-proteomics.comptfarm.pl For instance, LPCs have been shown to induce the migration of lymphocytes and macrophages and increase the production of pro-inflammatory cytokines. creative-proteomics.com

The biological activity of LPCs can vary depending on the length and saturation of their fatty acid chain. nih.gov Different LPC species can elicit distinct cellular responses, highlighting the importance of studying individual molecular species like L-Alpha-Lysophosphatidylcholine, oleoyl.

Specific Focus on L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC or LPC 18:1) in Research

L-Alpha-Lysophosphatidylcholine, oleoyl (LPC 18:1) has been the subject of specific research focus due to its unique biological activities that can differ from other LPC species. Studies have investigated its role in various physiological and pathological contexts, revealing both detrimental and potentially beneficial effects.

One area of significant research is its impact on vascular function. Studies have shown that LPC 18:1 can impair endothelial function by decreasing the bioavailability of nitric oxide (NO), a key molecule in vasodilation. nih.gov This effect is mediated by the induction of eNOS uncoupling and the production of reactive oxygen species (ROS). nih.gov

In the context of the nervous system, research has pointed to a role for LPC 18:1 in neuropathic pain. bmj.com Elevated levels of LPC 18:1 have been observed following peripheral nerve injury, and its administration can induce pain-like behaviors in animal models. bmj.com Conversely, other research has highlighted a potential therapeutic role for LPC 18:1 in demyelinating diseases. One study demonstrated that exogenous LPC 18:1 could promote oligodendrocyte maturation and remyelination, leading to the restoration of optic nerve function in a mouse model. nih.gov This effect was in stark contrast to the demyelinating effects observed with the saturated counterpart, LPC 18:0. nih.gov

Furthermore, LPC 18:1 has been investigated for its role in metabolic regulation. It has been reported to bind to the G protein-coupled receptor GPR119, which is involved in glucose-stimulated insulin (B600854) secretion. ptfarm.pl These diverse findings underscore the complex and context-dependent actions of LPC 18:1, making it a continued subject of intensive research.

Structure

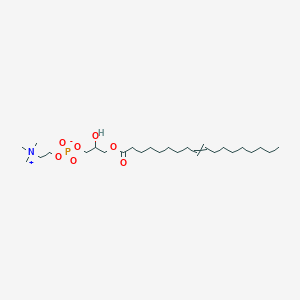

2D Structure

Properties

IUPAC Name |

(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Pathways of L Alpha Lysophosphatidylcholine Metabolism

Biosynthesis of Lysophosphatidylcholine (B164491)

The primary route for the biosynthesis of lysophosphatidylcholines, including Oleoyl-LPC, involves the enzymatic hydrolysis of phosphatidylcholines. wikipedia.org This process is predominantly carried out by phospholipase A2 (PLA2) enzymes, which specifically cleave the fatty acid from the sn-2 position of the glycerol (B35011) backbone of phosphatidylcholine. wikipedia.orgfrontiersin.org Another significant pathway involves the activity of lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from phosphatidylcholine to cholesterol, yielding lysophosphatidylcholine and cholesteryl ester. nih.gov

Phospholipase A2 (PLA2) Activity in Phosphatidylcholine Hydrolysis

Phospholipase A2 (PLA2) enzymes are a diverse group of enzymes that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, leading to the production of lysophospholipids and free fatty acids. wikipedia.orgoup.com This enzymatic action is a key step in the generation of L-Alpha-Lysophosphatidylcholine. nih.gov The PLA2 family is extensive and can be broadly categorized into several subfamilies, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and lipoprotein-associated PLA2 (Lp-PLA2), each with distinct roles in LPC production. mdpi.comyoutube.com

Secretory Phospholipase A2 (sPLA2)

Secretory phospholipases A2 (sPLA2s) are a family of low molecular weight, calcium-dependent enzymes that are secreted from the cell. oup.com There are several isoforms of sPLA2, and they have been implicated in a variety of physiological and pathological processes, including inflammation and host defense. oup.commdpi.com sPLA2s can act on extracellular phosphatidylcholine, such as that found on the surface of lipoproteins and cell membranes, to generate lysophosphatidylcholine. nih.govnih.gov This extracellular production of LPC can then act as a signaling molecule, influencing various cellular responses. nih.gov

Cytosolic Phospholipase A2 (cPLA2)

Cytosolic phospholipase A2 (cPLA2) is an intracellular enzyme that plays a crucial role in the release of arachidonic acid from membrane phospholipids (B1166683) for the subsequent production of eicosanoids. wikipedia.org Upon activation by an increase in intracellular calcium and phosphorylation by MAP kinases, cPLA2 translocates to the membrane, where it preferentially hydrolyzes phosphatidylcholine containing arachidonic acid at the sn-2 position. wikipedia.orgoup.com This action not only releases arachidonic acid but also generates lysophosphatidylcholine. oup.com The production of LPC by cPLA2 has been linked to various cellular processes, including inflammation and apoptosis. nih.gov

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is primarily associated with lipoproteins in the plasma, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). youtube.comnih.gov Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating lysophosphatidylcholine and oxidized free fatty acids. ahajournals.org This activity is considered a key inflammatory event in the development of atherosclerosis. nih.govahajournals.org The local production of lysophosphatidylcholine by Lp-PLA2 within the arterial wall can contribute to endothelial dysfunction and inflammation. nih.gov Studies have shown a significant correlation between Lp-PLA2 levels and the lysophosphatidylcholine content in LDL in certain patient populations. nih.gov

Lecithin-Cholesterol Acyltransferase (LCAT) Activity

Lecithin-cholesterol acyltransferase (LCAT) is an enzyme primarily synthesized in the liver that circulates in the plasma, predominantly bound to HDL. nih.gov LCAT plays a central role in reverse cholesterol transport by esterifying free cholesterol to cholesteryl esters, which are then incorporated into the core of HDL particles. nih.gov The enzymatic reaction catalyzed by LCAT involves the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol. nih.govnih.gov A key product of this reaction is lysophosphatidylcholine. nih.govnih.gov The specificity of LCAT for different fatty acids at the sn-2 position of phosphatidylcholine can influence the composition of the resulting lysophosphatidylcholine pool.

Endothelial Lipase (B570770) (EL) and Hepatic Lipase (HL) Contributions to Unsaturated Oleoyl-LPC Production

Endothelial lipase (EL) is a member of the triglyceride lipase family that is primarily expressed by endothelial cells. nih.gov EL has potent phospholipase A1 activity, hydrolyzing the sn-1 acyl chain of phospholipids, but it also exhibits phospholipase A2 activity, leading to the generation of lysophosphatidylcholine. nih.gov Research has specifically identified oleoyl-LPC as one of the prominent LPC species generated by the action of EL on high-density lipoprotein (HDL). nih.govnih.gov This suggests a direct role for EL in the production of unsaturated lysophosphatidylcholines like L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665).

Hepatic lipase (HL) is another member of the triglyceride lipase family, synthesized and secreted by the liver. While HL is primarily known for its triglyceride and phospholipase A1 activities, its role in the direct production of specific LPC species like oleoyl-LPC is an area of ongoing investigation.

Table 1: Key Enzymes in L-Alpha-Lysophosphatidylcholine, oleoyl Metabolism

| Enzyme | Primary Location | Substrate | Key Product(s) |

|---|---|---|---|

| Secretory Phospholipase A2 (sPLA2) | Extracellular fluid, Secretory granules | Phosphatidylcholine | Lysophosphatidylcholine, Free fatty acids |

| Cytosolic Phospholipase A2 (cPLA2) | Cytosol | Phosphatidylcholine (often with arachidonic acid at sn-2) | Lysophosphatidylcholine, Arachidonic acid |

| Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) | Plasma (associated with LDL and HDL) | Oxidized Phosphatidylcholine | Lysophosphatidylcholine, Oxidized free fatty acids |

| Lecithin-Cholesterol Acyltransferase (LCAT) | Plasma (associated with HDL) | Phosphatidylcholine, Free cholesterol | Lysophosphatidylcholine, Cholesteryl ester |

| Endothelial Lipase (EL) | Endothelial cell surface | Phosphatidylcholine (on HDL) | Lysophosphatidylcholine (including oleoyl-LPC), Free fatty acids |

Catabolism and Remodeling of Lysophosphatidylcholine

The catabolism and remodeling of lysophosphatidylcholines (LPCs), including the oleoyl variant, are primarily managed through two main enzymatic activities: reacylation by lysophosphatidylcholine acyltransferases (LPCATs) and deacylation or other hydrolytic cleavage by lysophospholipases.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

LPCATs are a family of enzymes that play a central role in the reacylation of lysophosphatidylcholine, a critical step in the remodeling of phospholipids. This process allows for the modification of the fatty acid composition of cellular membranes, thereby influencing their biophysical properties and functions.

The reacylation of lysophosphatidylcholine is a key component of the Lands cycle, a major pathway for the remodeling of phospholipids. nih.govnih.gov This cycle involves the deacylation of a phospholipid, such as phosphatidylcholine, by a phospholipase A2 (PLA2) to form a lysophospholipid and a free fatty acid. The resulting lysophosphatidylcholine can then be reacylated by an LPCAT with a different acyl-CoA, leading to a modified phospholipid. This pathway is essential for enriching membranes with specific fatty acids, such as polyunsaturated fatty acids (PUFAs), which are not efficiently incorporated during the de novo synthesis of phospholipids via the Kennedy pathway. elifesciences.org The Lands cycle, therefore, provides a dynamic mechanism to tailor the acyl chain composition of membranes in response to cellular needs and environmental cues.

Several isoforms of LPCAT have been identified, each with distinct tissue distribution and substrate preferences. These isoforms play specialized roles in various physiological processes. LPCAT1, for instance, is highly expressed in the lungs and is crucial for the synthesis of dipalmitoylphosphatidylcholine, the major component of pulmonary surfactant. nih.gov

The substrate selectivity of LPCAT isoforms is a key determinant of the final fatty acid composition of cellular membranes. LPCAT1 has been shown to exhibit acyl-CoA-dependent acyltransferase activity toward various lyso-platelet-activating factors. nih.gov Kinetic analyses of human LPCAT1 have revealed apparent Km values for [13C16]palmitoyl-CoA of 0.23 ± 0.12 μM and 0.64 ± 0.16 μM when using sn-1-palmitoyl dominant LPC and sn-2-palmitoyl dominant LPC, respectively. The Km values towards LPC were 2.08 ± 0.12 μM for sn-1-palmitoyl dominant LPC and 3.67 ± 0.08 μM for sn-2-palmitoyl dominant LPC. researchgate.net

LPCAT3, another important isoform, shows a preference for lysophosphatidylcholine with a saturated fatty acid at the sn-1 position and exhibits a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA and arachidonoyl-CoA, as acyl donors. nih.govnih.gov This specificity is critical for incorporating essential PUFAs into cellular membranes. nih.gov The kinetic parameters for LPCAT3 reveal that unsaturated fatty acyl-CoAs generally have higher apparent Vmax values compared to saturated ones, with the order of activity (Vmax/Km) being linoleoyl-CoA > arachidonoyl-CoA > oleoyl-CoA > palmitoyl-CoA > stearoyl-CoA. researchgate.net

| LPCAT Isoform | Preferred Acyl-CoA Substrates | Key Physiological Roles |

|---|---|---|

| LPCAT1 | Palmitoyl-CoA, Oleoyl-CoA | Pulmonary surfactant synthesis, Inactivation of Platelet-Activating Factor (PAF) |

| LPCAT2 | Arachidonoyl-CoA, Acetyl-CoA | Inflammatory responses, PAF biosynthesis |

| LPCAT3 | Linoleoyl-CoA, Arachidonoyl-CoA, Oleoyl-CoA | Incorporation of polyunsaturated fatty acids into membranes, Regulation of lipid absorption |

Lysophospholipase Activity

Lysophospholipases are a group of enzymes that hydrolyze lysophospholipids, such as L-Alpha-Lysophosphatidylcholine, oleoyl, removing the remaining fatty acid. This deacylation process is a key catabolic pathway that prevents the accumulation of lysophospholipids, which can have detergent-like effects and disrupt membrane integrity at high concentrations.

In addition to deacylation, lysophosphatidylcholine can be metabolized by lysophospholipase C. This enzyme cleaves the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group, releasing monoacylglycerol. This activity has been notably described within lysosomes, the primary degradative organelles of the cell. nih.gov

Studies on rat liver lysosomes have shown that the degradation of lysophosphatidylcholine can be stimulated by sodium taurocholate, which enhances the release of monoacylglycerol. nih.gov This lysosomal pathway for lysophosphatidylcholine degradation appears to involve the concerted action of phospholipase A followed by a lysophospholipase C. Interestingly, research has suggested a potential link between lysophospholipase C and sphingomyelinase activities, as fibroblasts from patients with Niemann-Pick disease, which are deficient in sphingomyelinase, also show a lack of lysophospholipase C activity. nih.gov The regulation of lysosomal lipolysis is complex and can be influenced by various transcription factors and signaling pathways that respond to the metabolic state of the cell. nsf.gov

Lysophospholipase D (Autotaxin/ATX/ENPP2) Activity

The metabolism of L-Alpha-Lysophosphatidylcholine, oleoyl is significantly influenced by the enzymatic activity of Lysophospholipase D, an enzyme more commonly known as Autotaxin (ATX) or Ectonucleotide Pyrophosphatidylphosphatase/Phosphodiesterase 2 (ENPP2). mdpi.comresearchgate.net ATX is a secreted glycoprotein (B1211001) that functions as a key exoenzyme responsible for the majority of extracellular production of the signaling lipid, Lysophosphatidic Acid (LPA). mdpi.comnih.gov Originally identified as an "autocrine motility factor" for tumor cells, its primary physiological role is now understood to be the hydrolysis of lysophospholipids. nih.gov

The principal substrate for ATX in the extracellular space is lysophosphatidylcholine (LPC), which is abundant in blood and other biological fluids. researchgate.netnih.gov The enzyme exhibits a distinct lysophospholipase D (LysoPLD) activity, which enables it to catalyze the cleavage of the choline (B1196258) group from the phosphodiester bond of LPC. researchgate.netnih.gov Research has shown that ATX has a preference for LPC species containing unsaturated fatty acids over those with saturated fatty acids. oup.com Specifically, LPC with an oleoyl fatty acid is hydrolyzed more efficiently than LPC with stearic or arachidic fatty acids, making L-Alpha-Lysophosphatidylcholine, oleoyl a preferred substrate for ATX. oup.com This enzymatic action is central to the generation of bioactive LPA in the extracellular milieu, linking the availability of LPC substrates to a potent signaling network. researchgate.netnih.gov

Conversion to Lysophosphatidic Acid (LPA)

The enzymatic action of Autotaxin (ATX) on L-Alpha-Lysophosphatidylcholine, oleoyl results in its direct conversion to Oleoyl-Lysophosphatidic Acid (LPA). This biochemical reaction is a hydrolysis event where ATX cleaves the phosphodiester bond, removing the choline headgroup from the lysophospholipid substrate. aai.orgresearchgate.net The products of this reaction are oleoyl-LPA and choline.

The conversion process is highly significant as it transforms a relatively less active precursor molecule (oleoyl-LPC) into a highly potent, growth factor-like signaling molecule (oleoyl-LPA). researchgate.netnih.gov The concentration of LPA in biological fluids, particularly in blood plasma, is largely attributed to the continuous activity of ATX on available LPC. oup.comresearchgate.net The demonstration that ATX and lysophospholipase D are the same enzyme was a critical discovery, establishing the primary pathway for the generation of extracellular LPA from LPC. nih.govsemanticscholar.org This conversion is a crucial regulatory step in lipid signaling, as the local production of LPA by ATX in close proximity to its receptors is thought to be an effective mechanism for cell activation. researchgate.net

Biological Significance of LPA as a Downstream Mediator

Lysophosphatidic acid (LPA), the product of Autotaxin activity on L-Alpha-Lysophosphatidylcholine, oleoyl, is a pleiotropic lipid mediator with a vast range of biological functions. nih.govexlibrisgroup.com It exerts its effects by acting as a signaling molecule that binds to and activates a specific family of high-affinity G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). nih.govnih.gov To date, at least six such receptors have been identified, designated LPAR1 through LPAR6. researchgate.netnih.govaai.org

The binding of LPA to these receptors initiates a cascade of intracellular signaling events. LPARs couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn activate multiple downstream effector pathways. researchgate.netnih.gov This diversity in receptor coupling allows LPA to elicit a wide array of cellular responses.

Table 1: Major Downstream Signaling Pathways Activated by LPA Receptors

| Signaling Pathway | Key Effector Molecules | Primary Cellular Responses |

|---|---|---|

| Rho Kinase (ROCK) Pathway | RhoA, ROCK | Stress fiber formation, cell migration, smooth muscle contraction. nih.govnih.gov |

| Phosphoinositide 3-Kinase (PI3K) Pathway | PI3K, Akt/PKB | Cell survival, proliferation, inhibition of apoptosis. researchgate.netnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, inflammation. researchgate.netnih.gov |

| Phospholipase C (PLC) Pathway | PLC, IP3, DAG | Increased intracellular calcium ([Ca2+]i), protein kinase C (PKC) activation. semanticscholar.org |

The activation of these pathways translates into significant physiological and pathophysiological outcomes. The ATX-LPA signaling axis is fundamentally involved in embryonic development, particularly in vascular and neural tube formation. mdpi.comresearchgate.net In adults, it plays roles in wound healing, lymphocyte trafficking, and maintaining vascular homeostasis. researchgate.netnih.gov However, dysregulation of the ATX-LPA pathway is implicated in numerous diseases. It is a well-established driver of cell proliferation, survival, and migration in various forms of cancer, including ovarian, breast, and melanoma. nih.govnih.govsemanticscholar.org Furthermore, this signaling axis is a key contributor to the progression of fibrosis in organs such as the lungs and liver, and it plays a significant role in chronic inflammation and neuropathic pain. researchgate.netoup.com

Table 2: Selected Biological Roles of the ATX-LPA Signaling Axis

| Biological Process | Description | Key LPA Receptors Involved |

|---|---|---|

| Oncology | Promotes tumor cell proliferation, migration, invasion, and angiogenesis. nih.gov | LPAR1, LPAR2, LPAR3 |

| Fibrosis | Stimulates fibroblast proliferation and extracellular matrix deposition. | LPAR1 |

| Inflammation | Modulates immune cell trafficking and cytokine release. mdpi.comnih.gov | LPAR1, LPAR5 |

| Neurodevelopment | Influences neural cell proliferation, migration, and cortex formation. nih.gov | LPAR1 |

| Reproduction | Involved in embryo implantation and pregnancy maintenance. nih.gov | LPAR3 |

| Wound Healing | Promotes keratinocyte migration and proliferation. | LPAR1, LPAR2 |

Molecular and Cellular Mechanisms of L Alpha Lysophosphatidylcholine Action

Receptor-Mediated Signaling

LPC's actions are primarily initiated by binding to and activating cell surface receptors, which can be broadly categorized into G Protein-Coupled Receptors (GPCRs) and Toll-like Receptors (TLRs). This engagement translates the extracellular lipid signal into intracellular biochemical events.

G Protein-Coupled Receptors (GPCRs)

A significant portion of LPC's biological activity is mediated through its interaction with several members of the GPCR superfamily. These receptors, upon ligand binding, activate heterotrimeric G proteins, leading to the production of second messengers and the activation of downstream effector proteins.

The G2A receptor, also known as GPR132, has been identified as a high-affinity receptor for lysophosphatidylcholine (B164491). researchgate.netnih.gov This interaction is pivotal in regulating immune cell function and has been implicated in the pathophysiology of inflammatory diseases like atherosclerosis. researchgate.netnih.gov The expression of G2A is predominant in immune cells such as lymphocytes and macrophages. nih.govnih.gov Studies have shown that G2A is abundantly expressed by macrophages within atherosclerotic lesions in mice, rabbits, and humans, suggesting a role in the disease's progression. nih.gov

Activation of G2A by LPC triggers a variety of cellular responses, including an increase in intracellular calcium concentration, activation of the ERK mitogen-activated protein kinase pathway, and receptor internalization. researchgate.net A key functional consequence of the LPC-G2A interaction is the modulation of cell migration. For instance, this signaling axis is required for the chemotaxis of T lymphoid cells towards LPC. nih.gov Overexpression of G2A enhances this migratory response, highlighting the receptor's role in directing immune cell trafficking. nih.gov

| Receptor | Key Ligands | Primary Signaling Outcomes | Cellular Functions Modulated |

| G2A (GPR132) | Lysophosphatidylcholine (LPC) researchgate.net | Increased intracellular calcium researchgate.net, ERK MAPK activation researchgate.net | T-cell chemotaxis nih.gov, Immune regulation nih.gov, Macrophage migration nih.gov |

GPR4 is another GPCR that has been identified as a receptor for LPC, although it may have a lower affinity for LPC compared to other lipids like sphingosylphosphorylcholine. elsevierpure.com GPR4 is expressed in a wide range of tissues, and notably, it is selectively expressed in endothelial cells from various vascular beds. physiology.orgnih.gov The interaction between LPC and GPR4 in the vascular endothelium is crucial in the context of inflammation and atherosclerosis. nih.gov

Stimulation of GPR4 by LPC in endothelial cells leads to endothelial barrier dysfunction, characterized by increased permeability. physiology.orgnih.gov This process is mediated, in part, by the activation of the small GTPase RhoA and the formation of stress fibers. physiology.org Knocking down GPR4 expression in endothelial cells prevents LPC-induced RhoA activation and stress fiber formation, providing strong evidence for the receptor's role in mediating these pro-inflammatory effects. physiology.orgnih.gov These findings suggest that GPR4 is a critical player in the inflammatory responses activated by LPC in the vasculature. nih.gov

| Receptor | Key Ligands | Primary Signaling Outcomes | Cellular Functions Modulated |

| GPR4 | Lysophosphatidylcholine (LPC) elsevierpure.com, Sphingosylphosphorylcholine (SPC) elsevierpure.com | RhoA activation physiology.org, Increased intracellular calcium elsevierpure.com | Endothelial barrier dysfunction physiology.orgnih.gov, Chemotaxis elsevierpure.com, DNA synthesis elsevierpure.com |

Oleoyl-lysophosphatidylcholine has been identified as an endogenous ligand for GPR119, a GPCR highly expressed in pancreatic β-cells and intestinal L-cells. nih.govresearchgate.net This receptor is a key target in the management of type 2 diabetes due to its role in glucose homeostasis. nih.gov The activation of GPR119 by oleoyl-LPC in pancreatic β-cells stimulates glucose-stimulated insulin (B600854) secretion (GSIS). nih.govresearchgate.netresearchgate.net

The signaling pathway involves the coupling of GPR119 to the Gs alpha subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). nih.govresearchgate.net This cAMP-mediated pathway enhances glucose-dependent insulin release. nih.gov Beyond its direct effects on β-cells, GPR119 activation also indirectly promotes insulin secretion by stimulating the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. researchgate.netmdpi.com Research has demonstrated that various LPC species, including those with oleoyl (B10858665) and palmitoyl (B13399708) fatty acid residues, augment GSIS by targeting not only GPR119 but also GPR40 and GPR55. researchgate.netmdpi.com

| Receptor | Key Ligands | Primary Signaling Outcomes | Cellular Functions Modulated |

| GPR119 | Oleoyl-lysophosphatidylcholine nih.govresearchgate.net, Oleoylethanolamide (OEA) mdpi.com | Increased intracellular cAMP nih.govnih.gov | Glucose-stimulated insulin secretion nih.govresearchgate.net, GLP-1 release mdpi.com |

The signaling pathways of LPC are not entirely isolated and can intersect with those of other lysophospholipids, such as lysophosphatidic acid (LPA). Evidence suggests the existence of cross-talk between the LPC receptor G2A and LPA receptors (LPARs). nih.gov In studies involving T lymphoid cell lines, the overexpression of G2A not only enhanced chemotaxis towards LPC but also modified the migratory response to LPA. nih.gov This indicates a functional interaction between the signaling cascades initiated by these distinct receptors. nih.gov

Cross-talk between GPCRs and other receptor types, such as receptor tyrosine kinases (RTKs), is a known mechanism for modulating cellular responses. For example, LPA has been shown to induce interaction between its receptor, LPA1, and the tropomyosin receptor kinase A (TrkA), which in turn regulates cell migration. nih.gov While direct cross-talk between oleoyl-LPC signaling and LPARs is an area of ongoing research, the modulation of LPA-mediated effects following G2A activation suggests an indirect mechanism by which LPC can influence cellular processes typically governed by LPA. nih.gov

| Interacting Receptors | Nature of Cross-Talk | Potential Functional Consequence |

| G2A and LPARs | G2A overexpression modifies cellular migration towards LPA. nih.gov | Altered chemotactic responses to LPA. nih.gov |

| LPA1 and TrkA | LPA induces the formation of a physical complex between LPA1 and TrkA. nih.gov | Regulation of cell migration and receptor internalization. nih.gov |

Toll-like Receptors (TLRs)

In addition to GPCRs, LPC can also signal through Toll-like receptors (TLRs), a class of pattern recognition receptors central to the innate immune system. nih.govmdpi.com LPC is recognized as a damage-associated molecular pattern that can activate TLRs, particularly TLR2 and TLR4. mdpi.com This interaction is significant in the context of sterile inflammation, such as that seen in atherosclerosis. mdpi.com

The binding of LPC to TLR2 and TLR4 can trigger pro-inflammatory signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines such as IL-6 and TNF-α. nih.govmdpi.com This LPC-TLR interaction can amplify inflammatory responses initiated by microbial ligands, playing a role in conditions like sepsis. wikipedia.org This mechanism represents a critical link between lipid metabolism and innate immunity, where LPC acts as an endogenous danger signal to promote inflammation. mdpi.com

| Receptor | Key Ligands | Primary Signaling Outcomes | Cellular Functions Modulated |

| TLR2 / TLR4 | Lysophosphatidylcholine (LPC) mdpi.com | NF-κB activation, p38 MAPK activation mdpi.com | Production of pro-inflammatory cytokines (IL-6, TNF-α) nih.govmdpi.com, Amplification of inflammatory responses wikipedia.org |

Other Membrane Receptors (e.g., Platelet Activating Factor Receptor - PAFR)

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), a prominent species of lysophosphatidylcholine (LPC), exerts a range of biological effects by interacting with various cellular receptors. While its best-characterized receptors belong to the G protein-coupled receptor (GPCR) family (such as G2A and GPR4), its structural similarity to Platelet-Activating Factor (PAF) has led to investigations into its relationship with the Platelet-Activating Factor Receptor (PAFR). nih.gov

Evidence suggests that some of the pro-inflammatory actions of LPC are mediated through a PAFR-dependent mechanism. For instance, studies have shown that LPC can induce the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, and these effects can be inhibited by specific PAFR antagonists. mdpi.com This indicates an indirect role or a cross-reactivity in signaling pathways. However, the direct binding of LPC to PAFR is contentious. Some research posits that LPC itself does not bind to the PAFR but may be enzymatically acetylated to form a PAF-like lipid that can then activate the receptor. mdpi.com

| Finding | Experimental Observation | Proposed Mechanism | Source(s) |

|---|---|---|---|

| PAFR-Dependent Pro-inflammatory Effects | LPC-induced secretion of TNF-α and IFN-γ is inhibited by PAFR antagonist WEB 2170. | LPC may be converted to a PAF-like lipid, or its effects are otherwise dependent on PAFR signaling. | mdpi.com |

| LPC is Not a Direct PAFR Agonist | LPC and lyso-PAF show weak stimulation of Ca2+ accumulation in PAFR-transfected cells, which is abolished by hydrolysis. | The observed PAF-like activity is likely due to potent, bioactive contaminants in commercial LPC preparations. | nih.gov |

| Structural Similarity | LPC and PAF share significant structural similarities as glycerophosphocholine-containing lipids. | This similarity is the basis for investigating the potential interaction with PAFR. | nih.gov |

Intracellular Signaling Cascades

Upon interaction with cell surface receptors, Oleoyl-LPC triggers a complex network of intracellular signaling cascades. These pathways are crucial in translating the extracellular signal into a specific cellular response. Key among these are the Mitogen-Activated Protein Kinase (MAPK) pathways and the PI3K/Akt pathway, which regulate fundamental cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a series of protein kinase cascades that play a central role in signal transduction. LPC is a known activator of several MAPK family members, including ERK1/2, p38, and JNK, although the activation is highly dependent on the cell type and context. researchgate.net

The activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway by Oleoyl-LPC is context-dependent. In some cell types, such as macrophages, LPC has been shown to activate p38 and JNK pathways without causing a significant activation of ERK. researchgate.net This suggests a differential or biased signaling mechanism.

In contrast, the oleoyl moiety of the molecule, oleic acid, has been demonstrated to induce the phosphorylation of ERK1/2 at Thr-202 and Tyr-204 in breast cancer cell lines. researchgate.netmdpi.com This activation is mediated through a mechanism involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com The activation of ERK by its upstream kinase, MEK, involves a dual phosphorylation event in the TEY sequence within the kinase's activation loop. nih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression related to cell proliferation and differentiation. mdpi.com The disparate findings highlight that the effect of Oleoyl-LPC on ERK1/2 activation is not universal and is determined by the specific cellular machinery present in different cell types.

Activation of the p38 MAP Kinase pathway is a more consistently observed outcome of LPC stimulation across various cell types. researchgate.netresearchgate.net LPC can induce p38 activation through G-protein-coupled receptors and Toll-like receptors (TLR2 and TLR4). researchgate.net The classical activation of p38 involves a three-tiered kinase cascade, where a MAP3K activates a MAP2K (MKK3 or MKK6), which in turn dually phosphorylates and activates p38. nih.gov

LPC-induced p38 activation can be initiated downstream of both MyD88 and TRIF, which are key adaptor proteins in TLR signaling. nih.gov This suggests that Oleoyl-LPC can engage innate immune signaling pathways. Activated p38 kinase plays a crucial role in inflammatory responses and stress signaling by phosphorylating downstream transcription factors like ATF-2, which can regulate the expression of various genes, including those involved in inflammation and apoptosis. researchgate.net

The c-Jun N-terminal Kinase (JNK) pathway is another major stress-activated signaling cascade robustly activated by LPC. Treatment of cells, including hepatocytes and endothelial cells, with LPC results in a significant and sustained increase in the phosphorylation of JNK. This activation is functionally relevant, as it leads to the subsequent phosphorylation of its primary substrate, the transcription factor c-Jun.

Like other MAPKs, JNKs are activated by dual phosphorylation on threonine and tyrosine residues by upstream kinases such as MKK4 and MKK7. Oxidized LDL, a key source of Oleoyl-LPC in vivo, is also a potent stimulator of JNK activation in vascular smooth muscle cells and macrophages within atherosclerotic lesions. The activation of the JNK/c-Jun pathway by Oleoyl-LPC is implicated in cellular responses to stress, inflammation, and apoptosis.

| Pathway | Cell Type | Key Finding | Downstream Effect | Source(s) |

|---|---|---|---|---|

| ERK1/2 | Macrophages | LPC does not activate ERK1/2. | - | researchgate.net |

| ERK1/2 | Breast Cancer Cells | Oleic acid (component of Oleoyl-LPC) induces ERK1/2 phosphorylation. | Promotes cell proliferation. | researchgate.netmdpi.com |

| p38 MAPK | Macrophages | LPC activates p38. | Induction of pro-inflammatory factors. | researchgate.netresearchgate.net |

| p38 MAPK | General | Activation can occur downstream of MyD88 and TRIF adaptor proteins. | Regulation of inflammatory gene expression. | nih.gov |

| JNK | Hepatocytes, Endothelial Cells | LPC induces robust and sustained JNK phosphorylation. | Phosphorylation of the transcription factor c-Jun. | |

| JNK | Vascular Smooth Muscle Cells | Oxidized LDL (containing LPC) stimulates JNK activation. | Mediates cell differentiation and apoptosis. |

PI3K/Akt Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs cell survival, growth, and metabolism. Oleoyl-LPC can modulate this pathway through several mechanisms. In certain contexts, LPC enhances the activation of Akt. For example, in PC12 cells, LPC specifically potentiates Nerve Growth Factor (NGF)-induced phosphorylation of Akt at Serine 473, a key activation site. mdpi.com This suggests a synergistic role for LPC in modulating growth factor signaling.

The mechanism often involves G protein-coupled receptors. The LPC receptor G2A, for instance, can couple to G proteins that influence the PI3K/Akt pathway. researchgate.netresearchgate.net Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, allowing for its subsequent phosphorylation and activation by kinases like PDK1 and mTORC2. nih.gov

Furthermore, the oleic acid component of Oleoyl-LPC has been shown to directly induce the activation of the PI3K/Akt pathway in vascular smooth muscle cells, promoting their proliferation. This effect is sensitive to specific PI3K inhibitors like LY294002 and wortmannin, confirming the pathway's involvement. The modulation of the PI3K/Akt pathway by Oleoyl-LPC is therefore a key mechanism by which it influences fundamental cellular decisions regarding survival and proliferation. mdpi.com

Protein Kinase C (PKC) Activation

L-Alpha-Lysophosphatidylcholine, oleoyl (oleoyl-LPC) has been identified as a significant activator of Protein Kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. The activation of PKC by oleoyl-LPC is not direct but is contingent upon the presence of other cellular cofactors, highlighting a complex regulatory mechanism. Research demonstrates that the stimulatory effect of lysophosphatidylcholine (lyso-PC) requires the presence of both phosphatidylserine (B164497) (PS) and calcium ions (Ca2+). mdpi.com This activation is associated with a modification in the enzyme's affinity for its cofactors; it decreases the apparent affinity constant (Ka) for PS while increasing the Ka for Ca2+. mdpi.com

Studies utilizing lipid vesicles composed of phosphatidylcholine (PC), phosphatidylserine (PS), and diacylglycerol (DAG) have further elucidated this process. In this model system, oleoyl-LPC ([18:1]-Lysophosphatidylcholine) produced a notable, approximately two-fold, activation of PKC alpha. nih.govresearchgate.net This effect was observed when oleoyl-LPC was introduced at concentrations of 1-10 mol % into vesicles that were already providing maximal PKC activation. nih.govresearchgate.net The activation of PKC by oleoyl-LPC in this system was shown to be dependent on the presence of DAG, PS, and Ca2+. nih.govresearchgate.net Among various synthetic lyso-PC derivatives tested, the oleoyl, myristoyl, and palmitoyl versions were found to be the most active in stimulating PKC. mdpi.com

| Cofactor/Condition | Role in PKC Activation by Oleoyl-LPC | Observed Effect | Reference |

|---|---|---|---|

| Phosphatidylserine (PS) | Required | LPC decreases the Ka of PKC for PS. | mdpi.com |

| Calcium (Ca2+) | Required | LPC increases the Ka of PKC for Ca2+. | mdpi.comresearchgate.net |

| Diacylglycerol (DAG) | Required | Activation is dependent on its presence in lipid vesicles. | researchgate.net |

| Oleoyl Acyl Chain | Potency | Oleoyl derivative is among the most active synthetic lyso-PCs. | mdpi.com |

Rho/ROCK Pathway Activation (related to cytoskeletal changes)

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton, controlling cell shape, adhesion, and motility. While direct activation of the Rho/ROCK pathway by oleoyl-LPC is not extensively detailed in available research, studies on the closely related bioactive lipid, lysophosphatidic acid (LPA), provide significant insights. LPA is a known activator of the Rho/Rho-associated kinase (ROCK) pathway, a role critical in its contribution to cancer cell invasion and neuropathic pain. nih.govnih.gov

Activated RhoA, a small GTPase, stimulates ROCK, which in turn phosphorylates downstream targets to modulate the cytoskeleton. mdpi.com Key substrates of ROCK include the myosin light chain (MLC) and the myosin light chain phosphatase (MLCP). researchgate.net ROCK can directly phosphorylate and activate MLC and can also phosphorylate and inhibit MLCP, both actions leading to increased actomyosin (B1167339) contractility and the formation of stress fibers. researchgate.net Furthermore, ROCK activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. researchgate.net This inhibition of cofilin results in the stabilization and accumulation of actin filaments. researchgate.net Given the structural similarity and often overlapping biological activities of LPA and LPC, it is plausible that LPC could engage similar signaling pathways, though specific evidence for oleoyl-LPC directly activating the Rho/ROCK cascade requires further investigation.

NF-κB Translocation

L-Alpha-Lysophosphatidylcholine, oleoyl acts as a potent signaling molecule in inflammatory processes, partly through the activation of the nuclear factor-kappaB (NF-κB) pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory IκB proteins. Upon stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines.

Research has shown that lysophosphatidylcholine (LPC) can induce a rapid and transient increase in the DNA-binding activity of NF-κB. nih.gov In studies using valvular interstitial cells (VICs), exposure to LPC at a concentration of 100 nmol/L led to the progressive translocation of the p65 subunit of NF-κB from the cytosol to the nucleus within 30 minutes. researchgate.net This nuclear translocation is a key indicator of NF-κB pathway activation. researchgate.net Further studies in human umbilical vein endothelial cells (HUVECs) confirm that LPC induces inflammatory responses, such as the production of interleukin-8 (IL-8), via the activation of NF-κB, specifically by promoting the binding of the p65 subunit to the IL-8 promoter. nih.gov The oleoyl (18:1) variant of LPC has been noted as being particularly potent in promoting cytokine secretion, an action consistent with its role in activating the NF-κB pathway. mdpi.com

ATM/Chk2 and ATR/Chk1 Checkpoint Kinase Activation

The cellular response to DNA damage is governed by two primary signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways. The ATM (ataxia-telangiectasia mutated) kinase is principally activated by DNA double-strand breaks (DSBs), while the ATR (ATM and Rad3-related) kinase responds mainly to single-stranded DNA (ssDNA), which can arise from stalled replication forks. nih.govmdpi.com Activation of these kinases initiates a cascade that leads to cell cycle arrest, DNA repair, or apoptosis.

Lysophosphatidylcholine has been shown to induce the overproduction of reactive oxygen species (ROS), which can in turn cause oxidative DNA damage. nih.gov This DNA damage has been found to stimulate the checkpoint kinase signaling pathways. In human endothelial cells, LPC treatment was observed to cause the activation of both the ATM/Chk2 and ATR/Chk1 pathways, as evidenced by the phosphorylation of these key proteins. nih.gov This activation suggests that LPC can trigger a DNA damage response, which may contribute to its cytotoxic effects and induction of apoptosis. nih.gov However, the activation of these pathways may be cell-type specific. In studies using the MDA-MB-231 human breast cancer cell line, LPC conjugated to docosahexaenoic acid (LPC-DHA) did not provoke a DNA damage response, as measured by the lack of increase in phosphorylated ATM and γH2AX markers at effective concentrations. mdpi.com

Modulation of Cyclic AMP (cAMP) Levels

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in a multitude of intracellular signal transduction pathways. Basal intracellular concentrations of cAMP are typically in the range of 0.1 to 1 µM, but can increase significantly upon stimulation.

Lysophosphatidylcholine has been shown to modulate intracellular cAMP levels, an action that can lead to the inhibition of certain cellular functions. In a study on human neutrophils, LPC was found to inhibit superoxide (B77818) generation stimulated by fMLP and PMA. nih.gov This inhibitory effect was accompanied by a 2.5-fold increase in the intracellular cAMP concentration. nih.gov The maximal effect was observed at LPC concentrations between 0.1 and 1 µM. nih.gov The involvement of the cAMP pathway in this inhibitory action was further supported by the finding that protein kinase A (PKA) inhibitors could partially reverse the LPC-mediated suppression of superoxide production, indicating that the elevation of cAMP and subsequent PKA activation are key components of the mechanism. nih.gov

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Superoxide Generation | fMLP- and PMA-stimulated neutrophils treated with LPC (0.1-1 µM) | Inhibition | nih.gov |

| Intracellular cAMP Concentration | Neutrophils treated with LPC | 2.5-fold increase | nih.gov |

| PKA Inhibitor Treatment | LPC-treated neutrophils | Partial restoration of superoxide production | nih.gov |

Intracellular Calcium (Ca2+) Mobilization

L-Alpha-Lysophosphatidylcholine, oleoyl can significantly alter intracellular calcium (Ca2+) homeostasis, a critical aspect of cellular signaling. In vascular smooth muscle cells (VSMC), LPC at concentrations from 10⁻⁷ to 10⁻⁵ mol/L induces a dose-dependent, sustained increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov

The mechanism of this Ca2+ increase appears distinct from typical receptor-mediated pathways. The LPC-induced rise in [Ca2+]i is completely dependent on the presence of extracellular calcium, as the effect is abolished upon its removal. nih.gov This suggests that the primary mechanism is Ca2+ influx from the extracellular space rather than release from intracellular stores like the sarcoplasmic/endoplasmic reticulum. nih.gov This is further supported by findings that the effect is not diminished by inhibitors of intracellular Ca2+ release, such as TMB-8. nih.gov Similarly, in rat islets, lyso-PC was found to mobilize Ca2+ from pools bound to the plasma membrane. caldic.com This action is thought to be related to the detergent-like properties of LPC, which can increase membrane permeability and lead to Ca2+ leakiness and overload. nih.gov

Nitric Oxide (NO) Bioavailability and Endothelial Nitric Oxide Synthase (eNOS) Uncoupling

L-Alpha-Lysophosphatidylcholine, oleoyl (LPC 18:1) has a significant and detrimental impact on vascular endothelial function by reducing the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. nih.govnih.gov Studies in vascular endothelial EA.hy926 cells have shown that LPC 18:1 decreases basal NO formation. nih.govnih.gov

Reactive Oxygen Species (ROS) Production and Oxidative Stress Induction

L-Alpha-Lysophosphatidylcholine, oleoyl (oleoyl-LPC) has been identified as a significant factor in the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.gov This process is implicated in various cellular responses and pathological conditions. The production of ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), is an intrinsic part of aerobic cellular redox reactions. frontiersin.org While ROS at low levels can act as signaling molecules, their overproduction leads to oxidative stress, a state that can damage cellular components like lipids, proteins, and DNA. frontiersin.orgnih.gov

Research has demonstrated that oleoyl-LPC can stimulate ROS production in a dose-dependent manner. nih.gov Studies in vascular endothelial cells have shown that oleoyl-LPC (specifically LPC 18:1) leads to an increased formation of ROS. nih.gov This increase in ROS has been observed to be most prominent in the mitochondria, with a lesser effect in the cytosol, and was not detectable in the endoplasmic reticulum. nih.gov The induction of ROS by oleoyl-LPC can be attenuated by superoxide scavengers and inhibitors of enzymes such as eNOS, NADPH oxidases, and flavin-containing enzymes. nih.gov

One of the key mechanisms by which oleoyl-LPC induces ROS production is through the uncoupling of endothelial nitric oxide synthase (eNOS). nih.gov This uncoupling leads to a partial disruption of the active eNOS dimer, resulting in the enzyme producing superoxide instead of nitric oxide (NO). nih.gov This not only increases oxidative stress but also reduces the bioavailability of NO, a critical signaling molecule in the vasculature, leading to impaired vascular function. nih.gov

The oleoyl moiety of L-Alpha-Lysophosphatidylcholine, oleoyl, which is oleic acid, can also independently contribute to ROS production. Oleic acid has been shown to induce a concentration-dependent increase in ROS production in endothelial cell mitochondria. researchgate.net This effect can be inhibited by mitochondrial complex II inhibitors, highlighting the role of mitochondrial respiration in this process. researchgate.net

The table below summarizes key findings from studies on oleoyl-LPC-induced ROS production.

| Cell Type | Key Findings | Primary Location of ROS Production | Contributing Factors | Consequences |

| Vascular Endothelial Cells (EA.hy926) | Oleoyl-LPC (18:1) decreases NO bioavailability by increasing ROS formation. nih.gov | Mitochondria, Cytosol nih.gov | eNOS uncoupling, NADPH oxidases, flavin-containing enzymes nih.gov | Impaired endothelium-dependent vasorelaxation. nih.gov |

| Fibroblasts | Oleic acid stimulates ROS production in a dose-dependent manner. nih.gov | Not specified | NADPH oxidase activation nih.gov | Potential for cellular damage to lipids, proteins, and DNA. nih.gov |

| Endothelial Cells (bEnd.3) | Oleic acid induces mitochondrial ROS production. researchgate.net | Mitochondria researchgate.net | Mitochondrial complex II researchgate.net | Decreased basal and insulin-induced eNOS activity. researchgate.net |

Membrane Interactions and Biophysical Effects

L-Alpha-Lysophosphatidylcholine, oleoyl, as a lysophospholipid, exhibits significant interactions with cellular membranes, leading to a range of biophysical effects that can modulate cellular function. These effects stem from its unique single-chain amphipathic structure.

Effects on Membrane Permeability and Integrity (e.g., ion channels like TREK1, TREK2, TRAAK K+ channels)

Oleoyl-LPC has been shown to increase the permeability of cell membranes. researchgate.netnih.gov This effect is concentration-dependent and can lead to the leakage of intracellular components and an increased influx of ions like Ca²⁺ and Ni²⁺. nih.gov Studies on cultured vascular endothelial cells and smooth muscle cells have demonstrated that LPC can perturb the plasma membrane, with endothelial cells showing greater susceptibility to this derangement. nih.gov

Furthermore, lysophosphatidylcholines are known activators of several members of the two-pore domain potassium (K2P) channel family, including TREK-1, TREK-2, and TRAAK. sigmaaldrich.comresearchgate.net These channels are mechanosensitive and play roles in processes like sensory transduction and action potential propagation. nih.govnih.gov The activation of these channels by LPC is thought to be mediated by changes in membrane tension resulting from the insertion of the lysophospholipid into the lipid bilayer. researchgate.netresearchgate.net The activation of TREK-1 and TRAAK by LPC is additive to the effects of other activators like arachidonic acid. researchgate.net

| Ion Channel | Effect of LPC | Proposed Mechanism of Action | Functional Relevance |

| TREK-1 | Activation sigmaaldrich.comresearchgate.net | Alteration of membrane tension. researchgate.net | Polymodal pain perception, neuroprotection. embopress.org |

| TREK-2 | Activation sigmaaldrich.com | Alteration of membrane tension. researchgate.net | Sensory transduction, action potential propagation. nih.gov |

| TRAAK | Activation sigmaaldrich.comresearchgate.net | Alteration of membrane tension. researchgate.net | Mechanosensation. nih.gov |

Modulation of Membrane Fluidity

Membrane fluidity is a critical property that affects the function of membrane-bound proteins and cellular signaling processes. mdpi.comkhanacademy.org The incorporation of lysophosphatidylcholine into a lipid bilayer has been shown to significantly increase membrane fluidity. nih.gov This is attributed to the disruption of the ordered packing of the bilayer-forming phospholipids (B1166683) by the single-tailed LPC molecule. nih.gov An increase in the diffusion coefficient of lipids within the bilayer is observed with the incorporation of LPC. nih.gov For instance, the inclusion of 30 mol% of LPC into an egg phosphatidylcholine bilayer can increase the lipid diffusion by approximately 97%. nih.gov This modulation of fluidity can be a rapid mechanism for cells to alter their membrane properties in response to various stimuli. nih.gov

Role in Protein-Membrane Interactions

The lipid environment of a membrane plays a crucial role in the structure, function, and regulation of integral membrane proteins. nih.govacs.org By altering the biophysical properties of the membrane, such as fluidity and curvature, oleoyl-LPC can indirectly modulate the function of membrane proteins. nih.govnih.gov The interactions between membrane proteins and the surrounding lipid bilayer can influence protein conformation, oligomerization, and catalytic activity. nih.govmdpi.com For example, the hydrophobic mismatch between a protein's transmembrane domains and the thickness of the lipid bilayer can drive protein oligomerization. nih.gov By increasing membrane fluidity, oleoyl-LPC can affect the lateral diffusion and interaction of membrane proteins. nih.gov Furthermore, the localization of certain proteins to specific membrane regions can be influenced by the lipid composition of those regions. nih.gov Therefore, changes in the concentration of oleoyl-LPC within a membrane can have profound effects on the function of the proteome embedded within it.

Biological Roles and Physiological/pathophysiological Implications of L Alpha Lysophosphatidylcholine Oleoyl Lpc in Research Models

Cellular Proliferation, Differentiation, and Apoptosis

L-Alpha-Lysophosphatidylcholine, oleoyl (B10858665) (Oleoyl-LPC), a prominent species of lysophosphatidylcholine (B164491) (LPC), plays a multifaceted role in fundamental cellular processes, including proliferation, differentiation, and programmed cell death. Its impact on these processes is highly context-dependent, varying with cell type and concentration.

Regulation of Cell Growth and Survival

Oleoyl-LPC can act as a signaling molecule that influences cell growth and survival. In certain contexts, it can support cell proliferation by supplying essential fatty acids. For instance, some cancer cells can utilize oleoyl-LPC from their environment to meet their demand for monounsaturated fatty acids, thereby sustaining growth. This is particularly relevant for cells that have impaired fatty acid synthesis pathways.

Conversely, the broader class of LPCs, which includes oleoyl-LPC, has been shown to exert cytotoxic effects at higher concentrations, leading to a reduction in cell viability. This dual role highlights the complexity of its regulatory function in cell growth and survival.

Induction of Cell Cycle Arrest

Lysophosphatidylcholine has been demonstrated to induce cell cycle arrest in various cell types, particularly endothelial cells. Studies have shown that LPC can cause an arrest in the G2/M phase of the cell cycle. This effect is often associated with the downregulation of key cell cycle regulatory proteins such as cdc2 and cyclin B1. The induction of cell cycle arrest by LPC can be a precursor to apoptosis and is a significant aspect of its cytotoxic effects. The precise mechanisms by which oleoyl-LPC specifically contributes to this process are an area of ongoing investigation.

Modulation of Programmed Cell Death Mechanisms (e.g., apoptosis, necrosis)

Oleoyl-LPC is a significant modulator of programmed cell death, with the outcome of its influence—apoptosis or necrosis—often depending on the concentration and cell type.

Apoptosis: At certain concentrations, LPC can induce apoptosis, or programmed cell death. In human endothelial cells, LPC has been shown to trigger apoptosis, an event that is often preceded by cell cycle arrest. The apoptotic process induced by LPC can be mediated through the production of reactive oxygen species (ROS) and the activation of specific signaling pathways.

Necrosis: In other scenarios, particularly at higher concentrations, LPC can lead to necrosis, a form of cell death characterized by cell swelling and membrane rupture. The balance between apoptosis and necrosis as the primary mode of cell death induced by LPC is a critical determinant of the resulting physiological or pathological outcome.

Table 1: Effects of Lysophosphatidylcholine on Cell Cycle and Apoptosis in Endothelial Cells

| Cellular Process | Effect of LPC | Associated Molecular Changes |

| Cell Cycle | Induction of G2/M phase arrest | Inhibition of cdc2 and cyclin B1 expression |

| Apoptosis | Induction at higher concentrations | Increased reactive oxygen species (ROS) production, activation of ATM/Chk2 and ATR/Chk1 pathways |

Effects on Stem Cell Fate and Differentiation (e.g., fibro-adipogenic progenitors)

The direct effects of oleoyl-LPC on the fate and differentiation of fibro-adipogenic progenitors (FAPs) have not been extensively studied. FAPs are a population of mesenchymal stromal cells residing in skeletal muscle that can differentiate into fibroblasts or adipocytes, playing a crucial role in muscle regeneration and pathology.

While research has identified various signaling molecules and environmental cues that govern FAP differentiation, a specific role for oleoyl-LPC has yet to be established. The differentiation of FAPs is known to be influenced by the local microenvironment, including the presence of growth factors and inflammatory signals. Given the role of other lipids in mesenchymal stem cell differentiation, it is plausible that oleoyl-LPC could have a modulatory effect, but further research is required to elucidate any direct involvement.

Immune System Modulation

Oleoyl-LPC is an active lipid mediator that can influence the function of the immune system, with notable effects on T lymphocytes.

T Lymphocyte Activation and Chemotaxis

Lysophosphatidylcholine, including the oleoyl species, plays a significant role in the activation and migration of T lymphocytes.

Activation: LPC has been shown to potentiate the activation of resting human T lymphocytes. While not activating on its own, it can enhance the activation signals initiated by other molecules. The import of LPC into activated T cells is an active process, suggesting its importance for their function.

Chemotaxis: Oleoyl-LPC can act as a chemoattractant for T lymphocytes, guiding their migration. This process is mediated through the G protein-coupled receptor G2A, which is expressed on T cells. The interaction between oleoyl-LPC and G2A initiates a signaling cascade that leads to cellular motility, directing T cells to sites of inflammation or tissue injury. This chemotactic function of oleoyl-LPC is crucial for the proper localization of T cells during an immune response.

Table 2: Role of Oleoyl-LPC in T Lymphocyte Function

| T Lymphocyte Process | Role of Oleoyl-LPC | Mediating Receptor |

| Activation | Potentiates activation signals | - |

| Chemotaxis | Acts as a chemoattractant | G2A |

B Lymphocyte Function and Antibody Production

Oleoyl-LPC, as a member of the lysophosphatidylcholine (LPC) family, has been implicated in the modulation of humoral immunity. Research has demonstrated that certain LPC species can act as adjuvants, substances that enhance the body's immune response to an antigen. nih.gov Studies have shown that individual LPC components can trigger significant and specific antibody-mediated immunity in animal models. nih.gov For instance, treatment of human peripheral blood mononuclear cell cultures with LPC has been found to increase the production of immunoglobulins, including IgM, IgA, and IgG. Specifically, LPC has been shown to enhance antibody formation, indicating a role in B cell activation. nih.govbiomolther.org This suggests that Oleoyl-LPC could play a role in augmenting B lymphocyte function and the subsequent production of antibodies, a critical component of the adaptive immune response.

Table 1: Effects of LPC on B Lymphocyte Function and Antibody Production

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Enhanced Antibody Production | Human Peripheral Blood Mononuclear Cells | Increased production of IgM, IgA, and IgG | |

| Adjuvant Activity | In vivo (animal models) | Triggering of specific humoral-mediated immunity | nih.gov |

| Increased Antibody Formation | Peripheral Blood Mononuclear Cells | General enhancement of antibody production | nih.govbiomolther.org |

Monocyte/Macrophage Activation and Polarization (e.g., M1 phenotype)

Oleoyl-LPC is a potent modulator of monocyte and macrophage activity. It is a recognized chemoattractant for human monocytes, potentially playing a role in recruiting these cells to sites of inflammation. ahajournals.orgnih.gov Upon arrival, LPC can influence their differentiation and polarization. Macrophages can exist on a spectrum of activation states, with the M1, or classically activated, phenotype being associated with pro-inflammatory responses. Research has shown that LPC can promote and stabilize a strong M1 phenotype in macrophages. nih.gov This is characterized by the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com Elevated levels of LPC have been associated with this pro-inflammatory macrophage activation. frontiersin.org The signaling for this polarization towards an M1 phenotype can be mediated through the G protein-coupled receptor, G2A. nih.gov

Table 2: Oleoyl-LPC's Influence on Monocyte/Macrophage Activation and Polarization

| Effect | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Chemotaxis | Human Monocytes | Potent chemoattractant | ahajournals.orgnih.gov |

| Polarization | Macrophages | Promotes and stabilizes a strong M1 phenotype | nih.gov |

| Activation | Macrophages | Associated with pro-inflammatory activation | frontiersin.org |

| Signaling Pathway | Macrophages | Mediated through the G2A receptor | nih.gov |

Neutrophil Function and Inflammatory Responses

Oleoyl-LPC significantly impacts neutrophil function, a key component of the innate immune system's inflammatory response. As an unsaturated LPC species, it has been shown to induce long-lasting superoxide (B77818) production in neutrophils, a critical event in their microbicidal activity. nih.gov Furthermore, 1-O-oleoyl lyso-PC can prime the fMLP-activated respiratory burst in these cells. LPCs can also provoke changes in neutrophil morphology, elicit degranulation, and augment fMLP-induced azurophilic degranulation. In some contexts, LPC has been shown to increase the bactericidal activity of neutrophils. bmbreports.org The presence of LPC can also lead to increased neutrophil infiltration at sites of inflammation, which can exacerbate the inflammatory response. bmbreports.org This is partly due to the upregulation of neutrophil chemokines. bmbreports.org

Table 3: Effects of Oleoyl-LPC on Neutrophil Function

| Function | Observed Effect | Reference |

|---|---|---|

| Superoxide Production | Induction of long-lasting production | nih.gov |

| Respiratory Burst | Priming of fMLP-activated burst | |

| Degranulation | Elicits and augments azurophilic degranulation | |

| Bactericidal Activity | Increased in some models | bmbreports.org |

| Infiltration | Promotes neutrophil infiltration in inflammation | bmbreports.org |

Dendritic Cell Maturation and Immune Skewing (e.g., Th1-biased response)

The influence of Oleoyl-LPC on dendritic cells (DCs), the professional antigen-presenting cells that bridge innate and adaptive immunity, is an area of active investigation. It has been previously shown that a natural mixture of LPC can promote the generation of mature DCs in vitro. nih.gov Furthermore, LPC has been studied as an immune activator for differentiating monocytes into mature dendritic cells. wikipedia.org While direct evidence for Oleoyl-LPC specifically skewing the immune response towards a Th1 bias is still emerging, its ability to induce pro-inflammatory cytokines like IFN-γ from peripheral blood mononuclear leukocytes suggests a potential to favor Th1-type responses. nih.gov A Th1-biased response is critical for cell-mediated immunity against intracellular pathogens.

Cytokine and Chemokine Expression Modulation (e.g., IL-1β, TNF-α, IFN-γ, MCP-1)

A significant aspect of Oleoyl-LPC's biological activity is its ability to modulate the expression of a wide array of cytokines and chemokines. LPC has been demonstrated to induce the secretion of the pro-inflammatory cytokines TNF-α and IFN-γ from peripheral blood mononuclear cells. nih.gov In murine models of skin inflammation, LPC increased the expression of IL-17 and the neutrophil-attracting chemokines CXCL1 and CXCL2. bmbreports.org Furthermore, in human vascular endothelial cells, LPC induces the expression of MCP-1 (monocyte chemoattractant protein-1) and IL-8, which are chemotactic factors for monocytes and neutrophils, respectively. nih.gov This broad-ranging induction of inflammatory mediators underscores the pivotal role of Oleoyl-LPC in initiating and amplifying inflammatory responses.

Table 4: Modulation of Cytokine and Chemokine Expression by LPC

| Cytokine/Chemokine | Cell/Model System | Effect | Reference |

|---|---|---|---|

| TNF-α | Peripheral Blood Mononuclear Cells | Induction of secretion | nih.gov |

| IFN-γ | Peripheral Blood Mononuclear Cells | Induction of secretion | nih.gov |

| IL-17 | Murine Skin Inflammation Model | Increased expression | bmbreports.org |

| CXCL1 | Murine Skin Inflammation Model | Increased expression | bmbreports.org |

| CXCL2 | Murine Skin Inflammation Model | Increased expression | bmbreports.org |

| MCP-1 | Human Vascular Endothelial Cells | Induction of expression | nih.gov |

| IL-8 | Human Vascular Endothelial Cells | Induction of expression | nih.gov |

Neurobiology and Neurological Models

Demyelination and Remyelination Processes (in vitro brain slices, animal models)

In the field of neurobiology, L-Alpha-Lysophosphatidylcholine, often referred to as lysolecithin, is a widely utilized tool for studying the processes of demyelination and subsequent remyelination. frontiersin.orgfrontiersin.org It is used to create focal demyelinating lesions in the central nervous system of various animal models, including mice, rats, and zebrafish. frontiersin.orgresearchgate.netresearchgate.net The injection of LPC into white matter tracts disrupts the cell membranes of oligodendrocytes, the myelin-producing cells of the CNS, leading to their loss and the stripping of myelin sheaths from axons. frontiersin.org This process is thought to occur through the actions of recruited macrophages and microglia that phagocytose the damaged myelin. wikipedia.org These LPC-induced lesions provide a valuable model to investigate the cellular and molecular mechanisms of demyelination and, importantly, the subsequent spontaneous remyelination process, which is a key regenerative response in diseases like multiple sclerosis. frontiersin.orgresearchgate.net This model allows researchers to test potential therapeutic strategies aimed at promoting myelin repair.

Neuroregeneration and Nervous System Regulation

L-Alpha-Lysophosphatidylcholine, oleoyl (Oleoyl-LPC), designated as LPC C18:1, has been shown to participate in crucial neuronal signaling pathways. Research on the rat pheochromocytoma PC12 cell line demonstrates that LPC species with fatty acyl chains of C14:0, C16:0, C18:0, and C18:1 can enhance nerve growth factor (NGF)-induced phosphorylation of MAPK, a key signaling molecule in cell growth and differentiation. nih.gov This suggests a specific, acyl chain-dependent role for LPC in augmenting neurotrophin signaling cascades. nih.gov While direct evidence for Oleoyl-LPC in promoting neurite outgrowth is limited, studies on structurally similar lysophospholipids provide insight into potential roles. For instance, Oleoyl-lysophosphatidylethanolamine (18:1 LPE), which is abundant in the brain, has been found to stimulate neurite outgrowth in cultured cortical neurons and protect them from glutamate-induced toxicity. news-medical.netresearchgate.net This neuroprotective and regenerative activity is mediated through signaling cascades involving Gq/11 protein and the downstream PLC/PKC/MAPK pathway. nii.ac.jp Furthermore, LPC is a metabolic precursor to lysophosphatidic acid (LPA), a bioactive lipid with significant roles in the nervous system. nih.govmdpi.com

Synaptic Function Modulation

Oleoyl-LPC plays a role in the fundamental mechanics of synaptic transmission, particularly at the presynaptic terminal. Lysophosphatidylcholine (LPC) has been identified as a key lipid mediator in the clustering of synaptic vesicles (SVs) by the presynaptic protein α-synuclein. elifesciences.orgbiorxiv.org This process is critical for organizing SVs and regulating their availability for neurotransmitter release. elifesciences.org The interaction between α-synuclein and LPC is considered important for mediating α-synuclein's function in SV trafficking. biorxiv.org The metabolic relationship between LPC and lysophosphatidic acid (LPA) is also relevant, as LPA and its precursor LPC are implicated in processes related to neurotransmitter release. mdpi.com

Influence on Oligodendrocytes and Pericytes

The influence of Oleoyl-LPC on oligodendrocytes, the myelinating cells of the central nervous system (CNS), appears to be primarily indirect, mediated through its conversion to lysophosphatidic acid (LPA). nih.gov LPC is acted upon by the enzyme autotaxin to produce LPA. nih.govmdpi.com LPA signaling has a complex, modulatory role in oligodendrocyte development. LPA receptors, particularly LPA1, are expressed by oligodendrocytes, and their expression coincides with the process of myelination. scripps.edu However, LPA signaling can also act as a negative modulator of oligodendrocyte maturation. nih.gov Studies have shown that signaling through the LPA6 receptor, which is expressed in the earlier stages of oligodendrocyte differentiation, can inhibit myelin-associated gene expression. nih.gov Under pathological conditions such as multiple sclerosis, elevated LPA6 expression may inhibit myelin repair. nih.gov In animal models, intrathecal administration of LPC is used to induce demyelination, further linking this lipid class to myelin pathology and repair processes. plos.orgscience.gov

There is no direct evidence in the provided research to describe the influence of Oleoyl-LPC on pericytes.

| Feature | Cell Type / Process | Observed Effect of Oleoyl-LPC or Related Compounds | Mechanism / Related Molecule |

| Nervous System Regulation | PC12 Cells | Enhances NGF-induced MAPK phosphorylation. nih.gov | Augmentation of neurotrophin signaling. nih.gov |

| Neuroregeneration | Cultured Cortical Neurons | A related lipid, 18:1 LPE, stimulates neurite outgrowth and protects from glutamate (B1630785) toxicity. news-medical.netresearchgate.net | Gq/11 protein and PLC/PKC/MAPK pathway. nii.ac.jp |

| Synaptic Function | Presynaptic Terminal | Mediates α-synuclein-dependent clustering of synaptic vesicles. elifesciences.orgbiorxiv.org | α-synuclein, Lysophosphatidylcholine (LPC). elifesciences.org |

| Myelination | Oligodendrocytes | Indirectly influences maturation via its conversion to LPA. nih.govnih.gov | Lysophosphatidic Acid (LPA), LPA1/LPA6 receptors. scripps.edunih.gov |

Vascular Biology and Endothelial Function

Endothelial Cell Activation and Dysfunction

Oleoyl-LPC is a significant contributor to endothelial cell activation and dysfunction. Studies using vascular endothelial cells have shown that Oleoyl-LPC (LPC 18:1) decreases the bioavailability of nitric oxide (NO). nih.gov This effect is accompanied by the disruption of the active endothelial nitric oxide synthase (eNOS) dimer, leading to eNOS uncoupling and an increased formation of reactive oxygen species (ROS). nih.gov The resulting oxidative stress contributes directly to endothelial dysfunction and impaired vascular function. nih.gov At sufficient concentrations, LPC exhibits cytotoxicity to human endothelial cells, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net It also stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), further promoting an activated endothelial phenotype. nih.govresearchgate.net

Modulation of Endothelial Cell Migration and Proliferation

The role of Oleoyl-LPC in endothelial cell migration and proliferation is complex, with research indicating concentration-dependent and potentially contradictory effects. Some studies have demonstrated that LPC can suppress endothelial cell proliferation and induce cytotoxicity, which would inhibit processes like angiogenesis. nih.gov In one study, lysophosphatidylcholine did not stimulate the migration of fetal bovine heart endothelial cells. ahajournals.org Conversely, other evidence suggests that LPC could be involved in tissue regeneration by interacting with the GPR4 receptor, which is expressed in various endothelial cells and is implicated in stimulating angiogenesis and cellular migration. ptfarm.pl Furthermore, LPC can be metabolized by the enzyme autotaxin into lysophosphatidic acid (LPA), a known promoter of endothelial cell migration, proliferation, and angiogenesis. nih.govnih.govamegroups.org This suggests that Oleoyl-LPC may indirectly promote these processes following its conversion to LPA.

Influence on Vasoregulation and Arterial Relaxation